4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHClNO
Systematic Name: 4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide
The compound belongs to the oxazole family and combines elements from various functional groups. Its intricate structure suggests potential biological activity.
Preparation Methods
Industrial Production:: Unfortunately, industrial-scale synthesis details are scarce. pharmaceutical companies may optimize existing methods or develop novel approaches to produce this compound efficiently.
Chemical Reactions Analysis
Reactivity::
Oxidation: The furan ring and pyrrolidinone moiety could undergo oxidation.
Substitution: The chlorophenyl group may participate in substitution reactions.
Reduction: Reduction of the oxazole ring or other functional groups could occur.
Oxidation: Oxidizing agents like KMnO or PCC.
Substitution: Alkylating agents (e.g., alkyl halides).
Reduction: Reducing agents (e.g., LiAlH).
Major Products:: The specific products depend on reaction conditions, but potential intermediates include amides, esters, and heterocycles.
Scientific Research Applications
This compound’s versatility makes it intriguing for various fields:
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory).
Chemistry: Study its reactivity and design derivatives.
Biology: Explore its interactions with biological targets.
Mechanism of Action
Understanding its mechanism involves identifying molecular targets and pathways. Unfortunately, data on this compound’s specific mode of action are limited.
Comparison with Similar Compounds
Amlodipine Impurity A: 3-Ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A related heterocyclic compound.
Properties
Molecular Formula |
C29H26ClN3O6 |
---|---|
Molecular Weight |
548.0 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C29H26ClN3O6/c1-3-14-37-20-12-10-19(11-13-20)33-25(34)16-24(28(33)35)32(17-21-7-6-15-38-21)29(36)27-26(18(2)39-31-27)22-8-4-5-9-23(22)30/h4-13,15,24H,3,14,16-17H2,1-2H3 |
InChI Key |
GHNCROZCUWZDLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=CO3)C(=O)C4=NOC(=C4C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.